molecular formula C18H14N2O4 B5065208 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol

1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol

Cat. No.: B5065208
M. Wt: 322.3 g/mol
InChI Key: PNPBEISDYXVPEH-UHFFFAOYSA-N
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Description

1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthol group linked to a methoxy-nitrophenyl imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-naphthol and 4-methoxy-2-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its reduction to amino derivatives can enhance its interaction with biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 1-{[(4-methoxyphenyl)imino]methyl}-2-naphthol
  • 1-{[(4-nitrophenyl)imino]methyl}-2-naphthol
  • 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-1-naphthol

Uniqueness: 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol stands out due to the presence of both methoxy and nitro groups, which impart unique electronic and steric properties.

Properties

IUPAC Name

1-[(4-methoxy-2-nitrophenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-13-7-8-16(17(10-13)20(22)23)19-11-15-14-5-3-2-4-12(14)6-9-18(15)21/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPBEISDYXVPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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